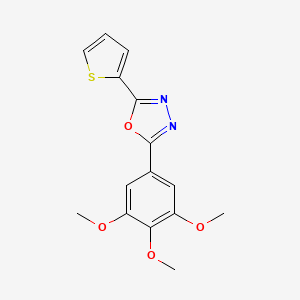![molecular formula C20H22ClN5O B5568766 4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)
4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives often involves multicomponent reactions, where key functional groups are introduced to form the desired structure. For example, a related compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, indicating a possible pathway that could be adapted for the synthesis of the target compound (Mamatha S.V et al., 2019). Another example involves a one-pot multicomponent approach to synthesize a compound with a morpholine unit, showcasing a potential method for constructing complex structures efficiently (A. Prabhakaran et al., 2021).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using techniques such as NMR, IR, Mass spectral studies, and X-ray diffraction. The crystal structure analysis can reveal the system's lattice parameters and the compound's residual factor, providing insights into the compound's geometric configuration (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives can participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− generated first tellurated derivatives of morpholine, indicating the compound's ability to undergo substitution reactions and form complexes with metals (A. Singh et al., 2000).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, pKa, and partition coefficients, are crucial for understanding their behavior in various environments. For a related compound, the solubility in neutral aqueous medium, 0.1 N HCl, and DMF was determined, along with its pKa-value, providing a basis for predicting the physical properties of the target compound (K. Heinecke & W. Thiel, 2001).
Chemical Properties Analysis
The chemical properties of morpholine derivatives can be explored through their biological activities and interactions with other molecules. For example, a morpholine derivative showed remarkable anti-TB activity and superior anti-microbial activity, highlighting the potential therapeutic applications of these compounds (Mamatha S.V et al., 2019).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been studied for its crystal structure. For instance, in a study by Kang et al. (2015), the crystal structure of dimethomorph, a morpholine fungicide, was analyzed, revealing significant insights into the angles and interactions within the molecule. This type of research is crucial for understanding the physical and chemical properties of the compound (Kang, Kim, Kwon, & Kim, 2015).
Chemical Synthesis and Characterization
Several studies have focused on synthesizing and characterizing morpholine derivatives. For example, Shi et al. (2008) investigated palladium-catalyzed aminations of aryl halides with phosphine-functionalized imidazolium ligands, which included morpholine as a reactant. This research contributes to the understanding of morpholine's reactivity and potential applications in synthetic chemistry (Shi, Yang, Tong, & Jia, 2008).
Potential in Antimicrobial Applications
Research by Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. Their findings suggest that these compounds, including morpholine derivatives, show promising antibacterial and antifungal effects, indicating potential applications in developing new antimicrobial agents (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Photophysical Characterization
Studies like the one by Chin et al. (2010) have delved into the photophysical properties of morpholine derivatives. They synthesized and analyzed the structural and emission properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, providing valuable data on the photophysical behavior of such compounds (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O/c1-14-4-3-5-15(2)18(14)26-20(22-23-24-26)19(25-10-12-27-13-11-25)16-6-8-17(21)9-7-16/h3-9,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFNQKYKVQDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
